molecular formula C15H24N2O B6646274 N-[(3-aminocyclobutyl)methyl]-N-methyl-4-propan-2-yloxyaniline

N-[(3-aminocyclobutyl)methyl]-N-methyl-4-propan-2-yloxyaniline

Numéro de catalogue B6646274
Poids moléculaire: 248.36 g/mol
Clé InChI: GIDCLOCGJDURIS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[(3-aminocyclobutyl)methyl]-N-methyl-4-propan-2-yloxyaniline, also known as ABP-700, is a novel drug candidate that has gained significant attention in recent years. This compound belongs to the class of selective muscarinic receptor antagonists and has shown potential in the treatment of respiratory diseases such as chronic obstructive pulmonary disease (COPD) and asthma.

Applications De Recherche Scientifique

N-[(3-aminocyclobutyl)methyl]-N-methyl-4-propan-2-yloxyaniline has shown potential in the treatment of respiratory diseases such as COPD and asthma. Muscarinic receptors play a crucial role in regulating airway smooth muscle tone, and N-[(3-aminocyclobutyl)methyl]-N-methyl-4-propan-2-yloxyaniline's selective antagonism of these receptors results in bronchodilation. N-[(3-aminocyclobutyl)methyl]-N-methyl-4-propan-2-yloxyaniline has been shown to be more effective than traditional bronchodilators such as tiotropium in preclinical studies.

Mécanisme D'action

N-[(3-aminocyclobutyl)methyl]-N-methyl-4-propan-2-yloxyaniline selectively antagonizes muscarinic receptors, specifically M3 receptors, which are responsible for bronchoconstriction. By blocking these receptors, N-[(3-aminocyclobutyl)methyl]-N-methyl-4-propan-2-yloxyaniline results in bronchodilation, which improves airflow and reduces respiratory symptoms.
Biochemical and Physiological Effects:
N-[(3-aminocyclobutyl)methyl]-N-methyl-4-propan-2-yloxyaniline has been shown to be highly selective for muscarinic receptors, with minimal off-target effects. In preclinical studies, N-[(3-aminocyclobutyl)methyl]-N-methyl-4-propan-2-yloxyaniline has been shown to have a longer duration of action and higher potency than traditional bronchodilators. N-[(3-aminocyclobutyl)methyl]-N-methyl-4-propan-2-yloxyaniline has also been shown to be effective in reducing airway hyperresponsiveness, which is a hallmark of respiratory diseases such as asthma.

Avantages Et Limitations Des Expériences En Laboratoire

N-[(3-aminocyclobutyl)methyl]-N-methyl-4-propan-2-yloxyaniline's selectivity for muscarinic receptors and its potency make it an attractive candidate for preclinical studies. However, its relatively complex synthesis method and limited availability may pose challenges for researchers.

Orientations Futures

There are several potential future directions for N-[(3-aminocyclobutyl)methyl]-N-methyl-4-propan-2-yloxyaniline research. One area of interest is the development of novel formulations that improve its pharmacokinetic properties, such as extended-release formulations. Another area of research is the investigation of N-[(3-aminocyclobutyl)methyl]-N-methyl-4-propan-2-yloxyaniline's potential in the treatment of other respiratory diseases such as cystic fibrosis. Finally, there is potential for N-[(3-aminocyclobutyl)methyl]-N-methyl-4-propan-2-yloxyaniline to be used in combination with other bronchodilators or anti-inflammatory agents for improved efficacy in the treatment of respiratory diseases.

Méthodes De Synthèse

The synthesis of N-[(3-aminocyclobutyl)methyl]-N-methyl-4-propan-2-yloxyaniline involves a series of chemical reactions that result in the formation of the final compound. The primary starting material is 3-aminocyclobutanecarboxylic acid, which is converted into the corresponding amide using thionyl chloride. The amide is then reacted with methyl iodide to obtain the N-methylated product. The final step involves the reaction of the N-methylated amide with 4-(2-bromo-2-propyl)phenoxyaniline to yield N-[(3-aminocyclobutyl)methyl]-N-methyl-4-propan-2-yloxyaniline.

Propriétés

IUPAC Name

N-[(3-aminocyclobutyl)methyl]-N-methyl-4-propan-2-yloxyaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O/c1-11(2)18-15-6-4-14(5-7-15)17(3)10-12-8-13(16)9-12/h4-7,11-13H,8-10,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIDCLOCGJDURIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)N(C)CC2CC(C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.